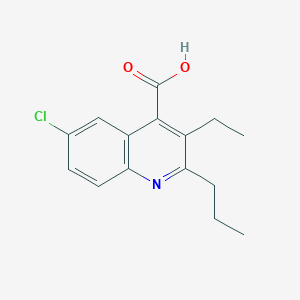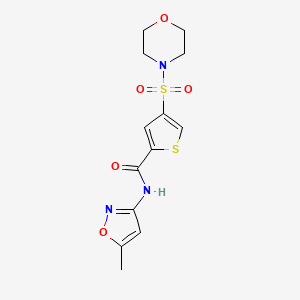
N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a broad category of chemicals known for their complex synthesis processes and various applications in chemistry and materials science. Its structure suggests it could be involved in a wide range of chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves intricate steps, often starting from basic chemical structures and building up through reactions like N-benzylation and addition of arylmagnesium halide. For instance, the development of synthetic equivalents for accessing complex molecular frameworks showcases the intricate methodologies employed in synthesizing such compounds (Harikrishna Kommidi et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and theoretical studies, plays a crucial role in understanding the properties of compounds. Studies on compounds with similar structures reveal insights into their conformers and molecular interactions, providing a basis for understanding the structural dynamics of "N1-(2-methoxyethyl)-N2-(4-methylphenyl)-N2-(phenylsulfonyl)glycinamide" (P. Olivato et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related studies, where the effects of substituents on reaction kinetics and mechanisms are explored. Such research provides valuable information on how similar compounds behave in chemical reactions, offering insights into their reactivity and stability under various conditions (M. Sedlák et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. X-ray crystallography and other techniques allow for the detailed examination of the compound's structure, contributing to our understanding of its physical characteristics and how they affect its chemical behavior (B. Al-Hourani et al., 2015).
Applications De Recherche Scientifique
Synthetic Applications
Convenient Synthesis of Tetrahydroisoquinolines : A study by Kommidi et al. (2010) introduced synthetic equivalents based on Weinreb Amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. These equivalents allow for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing a convenient pathway for constructing complex structures (Kommidi, Balasubramaniam, & Aidhen, 2010).
Generation of Glycosyl Triflates : Crich and Smith (2000) demonstrated the use of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) in combination with trifluoromethanesulfonic anhydride for generating glycosyl triflates from thioglycosides. This process highlights its utility in glycosylation reactions, essential for synthesizing complex carbohydrates (Crich & Smith, 2000).
Biological Applications
- Anti-Osteoporosis Potential : Cho et al. (2020) investigated the osteoclast inhibitory activity of a novel compound, PMSA, which showed potential in preventing bone loss in mice models of postmenopausal osteoporosis. This study underscores the compound's relevance in developing new therapeutic agents for bone diseases (Cho et al., 2020).
Medicinal Chemistry Applications
- Sulfonamide Antitumor Activities : Owa et al. (2002) conducted a study on sulfonamide-focused libraries against a panel of 39 human cancer cell lines. They identified potent cell cycle inhibitors, shedding light on the structure-activity relationships necessary for antitumor activities and highlighting the compound's utility in medicinal chemistry research (Owa et al., 2002).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-15-8-10-16(11-9-15)20(14-18(21)19-12-13-24-2)25(22,23)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLTXKXKFPMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl-p-tolyl-amino)-N-(2-methoxy-ethyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)
![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)
![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)
![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)